The primary mechanism of action of N-(4-Fluorophenyl)-2-hydrazinopyridine-3-sulfonamide is attributed to its ability to inhibit carbonic anhydrases, specifically the hCA IX isoform [ [] ]. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This process plays a crucial role in various physiological and pathological processes, including pH regulation, ion transport, and tumor cell survival. By inhibiting hCA IX, this compound is proposed to interfere with these processes, potentially leading to therapeutic benefits in diseases where hCA IX is overexpressed, such as cancer.
The primary application of N-(4-Fluorophenyl)-2-hydrazinopyridine-3-sulfonamide explored in the provided literature is its potential as an anticancer agent. Specifically, it has been investigated for its inhibitory activity against hCA IX, which is overexpressed in several types of cancer [ [] ]. Inhibition of hCA IX has been proposed as a strategy for cancer therapy by targeting tumor cell metabolism and survival. Further research is needed to evaluate its efficacy, safety, and potential clinical use.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6